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Compound of Interest

Compound Name: (R)-(-)-2-Aminobutane

Cat. No.: B082408 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for the chiral amine

(R)-(-)-2-aminobutane, a crucial building block in pharmaceutical chemistry and organic

synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these

spectra.

Spectroscopic Data Summary
The empirical formula for (R)-(-)-2-aminobutane is C₄H₁₁N, with a molecular weight of 73.14

g/mol .[1][2] The spectroscopic data presented below provides key insights into its molecular

structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

The ¹H NMR spectrum of (R)-(-)-2-aminobutane exhibits distinct signals corresponding to the

different proton environments in the molecule. The chemical shifts are influenced by the

neighboring atoms, particularly the electron-withdrawing amino group.
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Proton Assignment Chemical Shift (ppm) Multiplicity Integration

-CH₃ (at C1) ~ 0.9 Triplet 3H

-CH₂- ~ 1.4 Multiplet 2H

-CH(NH₂)- ~ 2.7 Multiplet 1H

-CH₃ (at C4) ~ 1.1 Doublet 3H

-NH₂ ~ 1.1 (broad) Singlet 2H

Note: The chemical shift of the -NH₂ protons can be variable due to hydrogen bonding and

depends on concentration and solvent.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. As a

chiral molecule, all four carbon atoms in (R)-(-)-2-aminobutane are chemically non-equivalent

and thus produce four distinct signals.

Carbon Assignment Chemical Shift (ppm)

C1 (-CH₃) ~ 10

C2 (-CH) ~ 50

C3 (-CH₂) ~ 30

C4 (-CH₃) ~ 24

Infrared (IR) Spectroscopy
The IR spectrum of (R)-(-)-2-aminobutane, a primary amine, displays characteristic absorption

bands that confirm the presence of N-H and C-H bonds.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

~ 3370 and 3290
N-H stretch (asymmetric and

symmetric)
Medium

~ 2960-2850 C-H stretch (aliphatic) Strong

~ 1600 N-H bend (scissoring) Medium

~ 1460
C-H bend (methylene and

methyl)
Medium

~ 1130 C-N stretch Medium to Weak

Mass Spectrometry (MS)
The mass spectrum of 2-aminobutane provides information about its molecular weight and

fragmentation pattern under electron ionization.

m/z Relative Intensity (%) Assignment

73 Moderate [M]⁺ (Molecular Ion)

58 Low [M - CH₃]⁺

44 100 (Base Peak) [CH₃CHNH₂]⁺

30 High [CH₂NH₂]⁺

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A solution of (R)-(-)-2-aminobutane (approximately 10-20 mg for ¹H

NMR, 50-100 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., 0.6-0.7 mL

of CDCl₃). The sample is transferred to a 5 mm NMR tube.
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Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

¹H NMR Acquisition:

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve optimal homogeneity.

A standard pulse sequence is used to acquire the free induction decay (FID).

Typically, 8 to 16 scans are acquired for a standard ¹H NMR spectrum.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets

for each carbon.

A larger number of scans (e.g., 1024 or more) is required due to the low natural

abundance of ¹³C.

A relaxation delay (D1) of 1-2 seconds is employed between scans.

Data Processing: The acquired FID is Fourier transformed, phase-corrected, and baseline-

corrected to obtain the final spectrum. Chemical shifts are referenced to tetramethylsilane

(TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): As (R)-(-)-2-aminobutane is a liquid at room temperature,

a neat spectrum can be obtained. A drop of the neat liquid is placed between two salt plates

(e.g., NaCl or KBr) to form a thin film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean, empty salt plates is recorded.

The sample (as a thin film between the plates) is placed in the sample holder.
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The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of

4 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: For a volatile liquid like (R)-(-)-2-aminobutane, a direct insertion probe

or gas chromatography (GC) inlet can be used to introduce the sample into the mass

spectrometer.

Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample

vapor is bombarded with a beam of high-energy electrons (typically 70 eV), causing

ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier or other suitable detector records the abundance of each

ion.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound like (R)-(-)-2-aminobutane.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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